An In-depth Technical Guide to the Physicochemical Properties of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid and its analogs. Due to the limited availability of specific experimental data for the ortho-fluoro isomer, this document leverages data from closely related isomers and the broader class of phenylboronic acids to present a thorough profile.
Core Physicochemical Properties
(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid belongs to the class of arylboronic acids, which are widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The introduction of a fluorobenzyl ether moiety can influence the compound's steric and electronic properties, potentially impacting its reactivity, solubility, and biological activity.
Quantitative Data Summary
| Property | (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid[1] | (3-(Benzyloxy)phenyl)boronic acid | 2-(3'-Fluorobenzyloxy)phenylboronic acid | General Phenylboronic Acid[2] |
| CAS Number | 1072951-62-2 | 156682-54-1 | 871126-24-8 | 98-80-6 |
| Molecular Formula | C₁₃H₁₂BFO₃ | C₁₃H₁₃BO₃ | C₁₃H₁₂BFO₃ | C₆H₇BO₂ |
| Molecular Weight ( g/mol ) | 246.04 | 228.05 | 246.04 | 121.93 |
| Appearance | Solid | - | Solid | White to yellow powder |
| Melting Point (°C) | - | - | 99-102 | 216-219 |
| Boiling Point (°C) | Not available | Not available | Not available | Not available |
| Solubility | Poorly soluble in water; soluble in many polar organic solvents.[2] | Poorly soluble in water; soluble in many polar organic solvents.[2] | Poorly soluble in water; soluble in many polar organic solvents.[2] | 10 g/L in water (20 °C); soluble in diethyl ether, ethanol.[2] |
| pKa | Estimated to be around 8-9, influenced by substituents. | Estimated to be around 8-9. | Estimated to be around 8-9. | 8.83[2] |
| LogP | Not available | Not available | Not available | Not available |
Experimental Protocols
While a specific, validated protocol for the synthesis of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is not published, a general and robust methodology can be derived from established procedures for analogous compounds.
General Synthesis of Substituted Benzyloxyphenylboronic Acids
The synthesis of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid can be approached via a two-step process: etherification followed by boronic acid formation.
Step 1: Etherification of a Hydroxyphenylboronic Acid Derivative
This step involves the reaction of a suitably protected 3-hydroxyphenylboronic acid or its ester with 2-fluorobenzyl bromide.
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Reactants: 3-Hydroxyphenylboronic acid pinacol ester, 2-fluorobenzyl bromide, a weak base (e.g., K₂CO₃ or Cs₂CO₃), and a polar aprotic solvent (e.g., DMF or acetonitrile).
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Procedure:
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Dissolve 3-hydroxyphenylboronic acid pinacol ester and 2-fluorobenzyl bromide in the chosen solvent.
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Add the base to the mixture.
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Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) and monitor by TLC or LC-MS for the consumption of the starting materials.
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Deprotection of the Boronic Ester
The pinacol ester is then hydrolyzed to yield the final boronic acid.
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Reactants: The product from Step 1, a suitable solvent system (e.g., THF/water or acetone/water), and an acid or base catalyst (optional).
-
Procedure:
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Dissolve the boronic ester in the solvent system.
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Stir the mixture at room temperature. The hydrolysis can be slow and may be accelerated by the addition of an acid (e.g., HCl) or a base (e.g., NaOH), followed by neutralization.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, remove the organic solvent under reduced pressure.
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Extract the aqueous residue with an organic solvent.
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Dry the organic layer and concentrate to yield the boronic acid. Recrystallization may be necessary for further purification.
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Below is a Graphviz diagram illustrating this general synthetic workflow.
Physicochemical Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To confirm the presence of aromatic and benzylic protons and their respective chemical environments.
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¹³C NMR: To identify all unique carbon atoms in the molecule.
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¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.
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¹¹B NMR: To characterize the boron center, which is sensitive to its coordination environment.[3]
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as O-H stretching for the boronic acid and C-O-C stretching for the ether linkage.
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Melting Point Analysis: To determine the melting point range, which is an indicator of purity.
The following diagram outlines a typical characterization workflow.
Biological Activity and Applications in Drug Discovery
While specific biological data for (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is not available, the broader class of phenylboronic acids has garnered significant interest in drug development for several reasons.
Enzyme Inhibition
Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases. The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. A prominent example is Bortezomib, a dipeptide boronic acid that is a potent proteasome inhibitor used in cancer therapy.
Lectin Recognition and Carbohydrate Sensing
Phenylboronic acids can reversibly bind to cis-diols, a structural motif present in many carbohydrates. This property is exploited in the development of sensors for glucose and other saccharides. In the context of drug delivery, this allows for the targeting of cancer cells, which often overexpress sialic acid residues on their surface glycoproteins.[4]
Modulation of Cancer Cell Signaling Pathways
Recent studies have shown that phenylboronic acid can inhibit cancer cell migration.[5] This effect is mediated through the modulation of key signaling pathways that control the actin cytoskeleton, such as the Rho GTPase family (RhoA, Rac1, and Cdc42).[5] Inhibition of these pathways can prevent the cellular changes required for metastasis.
The diagram below illustrates a simplified representation of the Rho GTPase signaling pathway and the potential point of inhibition by phenylboronic acids.
Safety and Handling
Substituted phenylboronic acids are generally considered to be irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. They should be used in a well-ventilated area or a fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a valuable research chemical with potential applications in organic synthesis and medicinal chemistry. While specific data for this compound is sparse, its properties can be reasonably inferred from its structural analogs. Its potential to interact with biological targets, such as enzymes and cell surface carbohydrates, makes it and similar molecules interesting candidates for the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate the specific physicochemical and biological properties of this particular isomer.
References
- 1. (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
